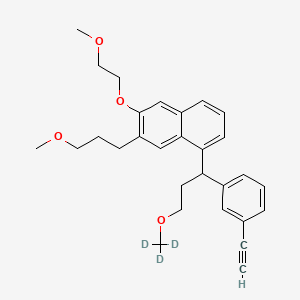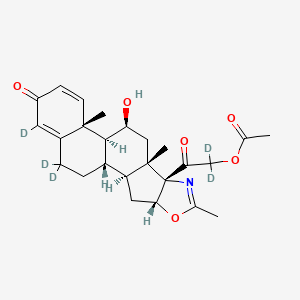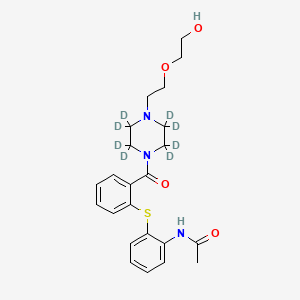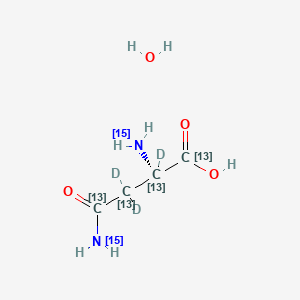
N-(2-Methoxyethyl) Erlotinib-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxyethyl) Erlotinib-d3 is a deuterated form of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is primarily used in scientific research and is not intended for therapeutic use. The deuterium labeling in this compound helps in studying the pharmacokinetics and metabolic pathways of Erlotinib, providing valuable insights into its behavior in biological systems .
准备方法
The synthesis of N-(2-Methoxyethyl) Erlotinib-d3 involves several steps, starting from the basic structure of Erlotinib. The key steps include:
Deuterium Exchange: Introduction of deuterium atoms into the Erlotinib molecule.
Methoxyethylation: Addition of the 2-methoxyethyl group to the nitrogen atom in the quinazoline ring.
The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods are similar but scaled up to meet the demand for research purposes .
化学反应分析
N-(2-Methoxyethyl) Erlotinib-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used .
科学研究应用
N-(2-Methoxyethyl) Erlotinib-d3 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of deuterated compounds.
Biology: Helps in understanding the metabolic pathways and pharmacokinetics of Erlotinib.
Medicine: Provides insights into the behavior of Erlotinib in biological systems, aiding in the development of more effective cancer treatments.
Industry: Used in the production of stable isotope-labeled compounds for research and development purposes
作用机制
N-(2-Methoxyethyl) Erlotinib-d3 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth. The molecular targets include the ATP-binding site of the EGFR, where the compound binds reversibly .
相似化合物的比较
N-(2-Methoxyethyl) Erlotinib-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Erlotinib: The non-deuterated form, used in cancer treatment.
Gefitinib: Another EGFR tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor used in the treatment of non-small cell lung cancer.
The uniqueness of this compound lies in its application in research to study the pharmacokinetics and metabolic pathways of Erlotinib, providing valuable data that can be used to improve cancer treatments .
属性
分子式 |
C29H34O4 |
|---|---|
分子量 |
449.6 g/mol |
IUPAC 名称 |
1-[1-(3-ethynylphenyl)-3-(trideuteriomethoxy)propyl]-6-(2-methoxyethoxy)-7-(3-methoxypropyl)naphthalene |
InChI |
InChI=1S/C29H34O4/c1-5-22-9-6-10-23(19-22)26(14-16-31-3)27-13-7-11-24-21-29(33-18-17-32-4)25(20-28(24)27)12-8-15-30-2/h1,6-7,9-11,13,19-21,26H,8,12,14-18H2,2-4H3/i3D3 |
InChI 键 |
ZOKRILASHZDHGT-HPRDVNIFSA-N |
手性 SMILES |
[2H]C([2H])([2H])OCCC(C1=CC=CC(=C1)C#C)C2=CC=CC3=CC(=C(C=C32)CCCOC)OCCOC |
规范 SMILES |
COCCCC1=C(C=C2C=CC=C(C2=C1)C(CCOC)C3=CC=CC(=C3)C#C)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)






